Krb27nuv4B

説明

Contextualizing Krb27nuv4B within Advanced Organic Chemistry

Within the realm of advanced organic chemistry, N,N-bis(prop-2-ynyl)indan-1-amine represents a molecule of interest due to its polyfunctional nature. The indan-1-amine framework serves as a chiral or achiral cyclic amine scaffold, while the two propargyl groups introduce significant synthetic handles. The reactivity of the terminal alkyne moieties, in conjunction with the nucleophilic amine nitrogen and the potential for functionalization on the indane ring, allows this compound to participate in a variety of chemical reactions.

While direct synthetic routes specifically targeting N,N-bis(prop-2-ynyl)indan-1-amine as a primary product are not extensively documented in general literature searches, its formation has been noted in chemical synthesis contexts. For instance, in processes aimed at synthesizing related indanamine derivatives, the bis-propargylated product can appear, highlighting its relevance as a potential side product or impurity in certain propargylation reactions of indan-1-amine epo.orgnih.gov. This underscores its presence within the chemical space explored by synthetic organic chemists working with indane and propargylamine (B41283) structures. The molecule's structure suggests its potential use as a building block in multicomponent reactions or cycloaddition chemistry, leveraging the inherent reactivity of the alkyne groups.

Significance of Indane and Propargylamine Motifs in Chemical Synthesis and Theoretical Studies

The significance of the constituent indane and propargylamine motifs is well-established in organic chemistry.

The indane motif , a bicyclic structure comprising a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a prevalent scaffold in organic synthesis and medicinal chemistry handwiki.orgdrugfuture.com. Its semi-rigid structure provides a defined three-dimensional orientation, which is advantageous in the design of molecules with specific binding affinities or structural properties. Indane derivatives are found in various natural products and have been explored as key components in the synthesis of complex molecules handwiki.orgdrugfuture.com. Theoretical studies often investigate the conformational preferences and electronic properties of substituted indanes to better understand their reactivity and interactions. The indane core in N,N-bis(prop-2-ynyl)indan-1-amine provides a structural foundation upon which the reactivity of the propargylamine groups is presented.

The propargylamine motif , characterized by an amine group attached to a propargylic carbon (adjacent to a terminal alkyne), is a highly versatile functional group in organic synthesis fda.gov. Propargylamines are readily synthesized through various methods, including the widely utilized A³ coupling reaction involving an aldehyde, an amine, and a terminal alkyne. Their multifunctionality allows for participation in a broad range of transformations, such as cycloadditions (e.g., click chemistry), metal-catalyzed cyclizations, and rearrangements, leading to the formation of diverse heterocyclic systems like pyrroles, quinolines, and oxazoles fda.gov. This makes propargylamines valuable synthons for constructing molecular complexity. Theoretical studies often focus on the mechanisms of reactions involving the alkyne and amine functionalities in propargylamines.

The combination of these two significant motifs in N,N-bis(prop-2-ynyl)indan-1-amine suggests its potential as a versatile substrate for developing new synthetic methodologies or as an intermediate in the construction of complex molecular architectures that incorporate both structural features.

Historical Development and Initial Academic Reporting of Krb27nuv4B or Closely Related Structures

The historical development and initial reporting of N,N-bis(prop-2-ynyl)indan-1-amine in academic literature appear to be closely linked to research on related indanamine derivatives, particularly in the context of pharmaceutical synthesis. While not always the desired end product, the compound has been identified and reported as a related substance or impurity during the synthesis of mono-propargylated indan-1-amine derivatives.

Specifically, patents describing the preparation of (R)-N-(prop-2-ynyl)indan-1-amine (Rasagiline) have mentioned the formation of N,N-bis(propargyl)indanamine epo.orgnih.gov. These reports indicate that under certain reaction conditions aimed at introducing a single propargyl group onto the indan-1-amine nitrogen, a second propargyl group can also be introduced, leading to the bis-propargylated compound. For instance, one patent explicitly refers to "R-(+)-N, N-bispropargylaminoindan mesylate (N, N-bis impurity)" and "N,N-di-(2-propynyl)-indanylamine" in the context of controlling impurity formation during Rasagiline (B1678815) synthesis epo.orgnih.gov.

Structure

3D Structure

特性

CAS番号 |

92850-02-7 |

|---|---|

分子式 |

C15H15N |

分子量 |

209.29 g/mol |

IUPAC名 |

N,N-bis(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C15H15N/c1-3-11-16(12-4-2)15-10-9-13-7-5-6-8-14(13)15/h1-2,5-8,15H,9-12H2 |

InChIキー |

UOLUPBDKXZXUBM-UHFFFAOYSA-N |

正規SMILES |

C#CCN(CC#C)C1CCC2=CC=CC=C12 |

製品の起源 |

United States |

Structural Systematics and Stereochemical Considerations of Krb27nuv4b

Formal IUPAC Nomenclature and Derivation of N,N-bis(prop-2-ynyl)indan-1-amine

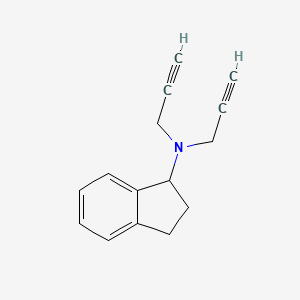

The formal IUPAC name for Krb27nuv4B is derived following the standard rules for amine nomenclature. The base structure is indan (B1671822) (also known as 2,3-dihydro-1H-indene), a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a five-membered ring. The amine functional group (-NH₂) is attached to the C1 position of the indane ring. In the case of Krb27nuv4B, the nitrogen atom is substituted with two prop-2-ynyl groups.

According to IUPAC guidelines for naming amines, the parent hydrocarbon is identified, and the suffix "-amine" is added. For secondary and tertiary amines, the substituents on the nitrogen atom are designated as prefixes preceded by "N-".

In Krb27nuv4B:

The parent ring system is indan (2,3-dihydro-1H-indene). The amine is at the 1-position, making it indan-1-amine.

The nitrogen atom is bonded to two prop-2-ynyl groups. A prop-2-ynyl group is a three-carbon chain with a triple bond at one end (position 2) and attached to the nitrogen at the other end (position 1) (HC≡C-CH₂-). This group is also commonly referred to as a propargyl group.

Since there are two identical prop-2-ynyl substituents on the nitrogen, the prefix "bis(prop-2-ynyl)" is used, and their attachment to nitrogen is indicated by "N,N-".

Combining these elements, the formal IUPAC name is N,N-bis(prop-2-ynyl)indan-1-amine. The molecular formula is C₁₅H₁₇N.

Stereochemical Analysis of Krb27nuv4B: The Racemic Nature and Implications for Chemical Studies

The indan-1-amine core of Krb27nuv4B contains a chiral center at the C1 position, the carbon atom bonded to the nitrogen. This carbon is sp³-hybridized and is attached to four different groups: the nitrogen atom, a hydrogen atom, and the two distinct carbon branches of the five-membered ring of the indane system.

Due to the presence of this single chiral center, Krb27nuv4B can exist as two enantiomers: the (R)- and (S)-configurations at the C1 position. Unless synthesized using a stereoselective method or starting from a chirally pure indan-1-amine precursor, the synthesis of Krb27nuv4B typically results in a mixture containing equal amounts of both enantiomers. This equimolar mixture is known as a racemic mixture or racemate.

The racemic nature of Krb27nuv4B has significant implications for chemical studies. In a racemic mixture, the two enantiomers have identical physical properties such as melting point, boiling point, solubility, and density, but they differ in their interaction with plane-polarized light (rotating it in opposite directions) and in their interactions with other chiral molecules.

For chemical studies involving reactions where stereochemistry is important, working with a racemic mixture means that any reaction involving the chiral center or influenced by its configuration may produce a mixture of stereoisomers (diastereomers or enantiomers), depending on the nature of the reaction and the coreactants. If a specific stereoisomer is required for further study or application, a chiral resolution step would be necessary to separate the (R)- and (S)-enantiomers. The biological activity of enantiomers can differ significantly, as seen with related indane derivatives like rasagiline (B1678815), which is the (R)-enantiomer of N-prop-2-ynyl-indan-1-amine. While Krb27nuv4B has two propargyl groups instead of one, the principle of chirality at the C1 position of the indane ring remains central to its stereochemistry.

Conformational Isomerism and Energy Landscapes of Krb27nuv4B

Conformational isomerism in Krb27nuv4B arises from the ability of different parts of the molecule to rotate around single bonds, leading to various spatial arrangements of atoms. The indane ring system itself is not entirely planar. The five-membered ring is a cyclopentane (B165970) ring fused to a benzene ring. While the benzene ring is planar, the cyclopentane ring typically adopts a slightly puckered conformation (like an envelope or half-chair) to relieve angle strain and torsional strain, although the fusion to the rigid benzene ring restricts its flexibility compared to a standalone cyclopentane.

The substituents on the nitrogen atom – the two prop-2-ynyl groups and the indan-1-yl group – can also rotate around the N-C bonds and the C-C single bonds within the propargyl chains. These rotations lead to various conformers. The energy landscape describes the potential energy of the molecule as a function of its dihedral angles and bond lengths. Different conformers correspond to minima on this energy landscape, while transition states between conformers represent energy barriers.

Understanding the preferred conformations and the flexibility of Krb27nuv4B is important as conformation can influence reactivity, spectroscopic properties, and interactions with other molecules.

Structural Analogs and Related Scaffold Chemistry of Indane-Propargylamine Derivatives

Krb27nuv4B belongs to a broader class of indane-propargylamine derivatives, which are characterized by an indane core substituted with at least one propargylamine (B41283) moiety. This scaffold has appeared in compounds investigated for various biological activities, although this article focuses solely on the structural aspects.

A well-known analog is rasagiline ((R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine), which features a single propargyl group on the nitrogen and the (R) stereochemistry at the C1 position of the indane ring. The structural difference between Krb27nuv4B and rasagiline lies in the substitution pattern on the nitrogen: Krb27nuv4B has two propargyl groups, while rasagiline has one propargyl group and a hydrogen atom.

Other related compounds can have different substitution patterns on the indane ring, variations in the amine substitution (e.g., methyl-propargyl, or other alkyl-propargyl groups), or modifications to the propargyl group itself. For example, some studies have explored indane derivatives with different amine substituents or modifications to the alkyne functionality.

The indane scaffold provides a relatively rigid bicyclic system, while the propargylamine moiety introduces a flexible linker with a reactive alkyne functional group. This combination of rigidity and flexibility, along with the potential for substitution on both the indane ring and the amine nitrogen, allows for the synthesis of a diverse library of analogs with varied steric and electronic properties.

Research into these structural analogs often involves exploring the impact of these structural variations on the properties of the compounds, including their conformation and potential for interactions. Structure-activity relationship (SAR) studies in this area aim to correlate specific structural features with observed properties, providing insights into the role of the indane core, the propargylamine group, and the stereochemistry at the chiral center. The presence of the alkyne group also offers opportunities for further chemical modification through click chemistry and other alkyne-tagging reactions.

Advanced Synthetic Methodologies for Krb27nuv4b and Its Precursors

Retrosynthetic Strategies for N,N-bis(prop-2-ynyl)indan-1-amine

A primary retrosynthetic strategy for N,N-bis(prop-2-ynyl)indan-1-amine involves considering the molecule as being formed by the alkylation of an amine precursor with propargyl electrophiles. The most direct precursor is indan-1-amine, which can undergo sequential or double N-alkylation with a propargyl halide (such as propargyl chloride or propargyl bromide). This disconnection highlights indan-1-amine and a propargyl halide as key building blocks.

Further retrosynthetic analysis of indan-1-amine points towards its synthesis from 1-indanone (B140024). Reductive amination of 1-indanone with ammonia (B1221849) or a primary amine source, followed by reduction of the intermediate imine, is a common route to synthesize indan-1-amine. Alternatively, 1-indanone can be converted to its oxime, which is then reduced to the amine. nih.govgoogle.com

Detailed Synthetic Routes from Key Building Blocks (e.g., 1-Indanamine, 1-Indanone, Propargyl Halides)

The most common synthetic route to N,N-bis(prop-2-ynyl)indan-1-amine involves the N-alkylation of indan-1-amine with a propargyl halide. This is typically a nucleophilic substitution reaction where the nitrogen atom of indan-1-amine acts as the nucleophile, attacking the electrophilic carbon of the propargyl halide.

A general synthetic pathway can be outlined as follows:

Synthesis of 1-Indanamine: 1-Indanone serves as a key precursor to indan-1-amine. One method involves the reductive amination of 1-indanone. nih.govgoogle.com This can be achieved by reacting 1-indanone with an ammonia source (like ammonium (B1175870) acetate) and a reducing agent (such as sodium cyanoborohydride or catalytic hydrogenation). google.com Another route involves forming the oxime of 1-indanone by reaction with hydroxylamine, followed by reduction of the oxime using agents like zinc in acetic acid or catalytic hydrogenation. google.com

Alkylation of 1-Indanamine with Propargyl Halide: Indan-1-amine is then reacted with a propargyl halide (e.g., propargyl bromide or chloride) in the presence of a base. The base is necessary to neutralize the acid byproduct formed during the alkylation and to ensure the amine remains in its free base form to act as a nucleophile. Common bases include inorganic bases like potassium carbonate or sodium bicarbonate, or organic bases. The reaction can be carried out in various solvents, such as polar aprotic solvents like acetonitrile (B52724) or DMF, or alcoholic solvents. nih.gov

The reaction proceeds through sequential alkylation. The primary amine initially reacts with one equivalent of propargyl halide to form N-(prop-2-ynyl)indan-1-amine (the mono-alkylated product). This mono-alkylated product, which is a secondary amine, can then react with a second equivalent of propargyl halide to yield the desired N,N-bis(prop-2-ynyl)indan-1-amine (the dialkylated product).

Optimization of Reaction Conditions and Yield Enhancement in Krb27nuv4B Synthesis

Optimization of the synthesis of N,N-bis(prop-2-ynyl)indan-1-amine often focuses on controlling the degree of alkylation. Since N-(prop-2-ynyl)indan-1-amine is a common target molecule (e.g., Rasagiline (B1678815) precursor), the dialkylated product is frequently considered an impurity. anantlabs.comsimsonpharma.comdrugfuture.com Achieving high yields of the bis-propargylated product requires conditions that favor the second alkylation step.

Factors influencing the reaction outcome include the stoichiometry of the propargyl halide relative to indan-1-amine, the strength and amount of the base, the choice of solvent, reaction temperature, and reaction time. Using excess propargyl halide and a sufficiently strong base can drive the reaction towards the dialkylated product. However, controlling the reaction to minimize undesirable side products, such as over-alkylation if applicable or other condensation reactions, is crucial. Research into optimizing the synthesis of the mono-propargylated product has explored various parameters like solvent, temperature, reaction time, and mode of addition, but some studies indicate these parameters did not significantly control the formation of the bis-impurity in that context. drugfuture.com Specific optimization studies aimed solely at maximizing the yield of the bis-propargylated product are less commonly reported in the context of Rasagiline synthesis, where it is an impurity.

Green Chemistry Approaches and Sustainable Synthesis of Krb27nuv4B

While specific green chemistry protocols for the synthesis of N,N-bis(prop-2-ynyl)indan-1-amine are not widely detailed in the provided search results, general principles of green chemistry can be applied to this synthesis. These principles include:

Atom Economy: Designing synthetic routes that incorporate most of the atoms of the reactants into the final product. Amine alkylation with halides can produce stoichiometric amounts of salt byproducts.

Use of Less Hazardous Solvents: Exploring alternative, less toxic, or more environmentally friendly solvents instead of traditional organic solvents like halogenated hydrocarbons or DMF.

Catalysis: Utilizing catalytic methods instead of stoichiometric reagents where possible to minimize waste.

Energy Efficiency: Conducting reactions at ambient temperatures or optimizing energy input.

Prevention of Waste: Minimizing the formation of byproducts, including the undesired mono-alkylation product if the bis-product is the target, or vice versa.

Developing a sustainable synthesis of Krb27nuv4B would involve evaluating the environmental impact of the reagents used (e.g., propargyl halides can be toxic), the solvents, and the energy consumption, and seeking greener alternatives or process modifications.

Stereoselective Synthesis Approaches for Krb27nuv4B Enantiomers

N,N-bis(prop-2-ynyl)indan-1-amine (Krb27nuv4B) is reported as a racemic compound, meaning it exists as a 50:50 mixture of its two enantiomers (R and S). google.com The chirality arises from the stereocenter at the C1 position of the indan (B1671822) ring. Simple alkylation of racemic indan-1-amine with propargyl halide will yield racemic N,N-bis(prop-2-ynyl)indan-1-amine.

To synthesize enantiomerically pure Krb27nuv4B, stereoselective methods would be required. Based on the literature for related indanamines, particularly the synthesis of enantiomerically pure N-(prop-2-ynyl)indan-1-amine (Rasagiline), several approaches are conceivable:

Chiral Resolution: This involves synthesizing racemic N,N-bis(prop-2-ynyl)indan-1-amine and then separating the enantiomers using a chiral resolving agent. This could involve forming diastereomeric salts with a chiral acid, which can then be separated by crystallization based on their different solubilities. drugfuture.comfda.govnih.govhandwiki.orgderpharmachemica.com The separated diastereomeric salts are then treated with a base to liberate the enantiomerically enriched free amine.

Starting from Enantiomerically Pure Precursors: Synthesizing enantiomerically pure indan-1-amine first, and then performing the dialkylation with propargyl halide. Enantiomerically pure indan-1-amine can be obtained by resolving racemic indan-1-amine using chiral acids. handwiki.org Alternatively, asymmetric synthesis routes to enantiomerically pure 1-aminoindans starting from 1-indanone or other precursors using chiral catalysts or auxiliaries have been explored. google.com

Asymmetric Alkylation: Developing an asymmetric alkylation reaction that selectively introduces the propargyl groups onto the nitrogen of indan-1-amine in the presence of a chiral catalyst or ligand. While asymmetric alkylation of amines exists, specific examples for the asymmetric dialkylation of indan-1-amine with propargyl halides to control the stereochemistry at C1 were not prominently found in the provided results.

Given that Krb27nuv4B is typically encountered as a racemic impurity, the focus in the literature is more on preventing its formation or separating it from the desired mono-alkylated enantiomer rather than on its stereoselective synthesis. However, the principles applied to stereoselective indanamine synthesis could, in theory, be adapted.

Scalability Considerations in Krb27nuv4B Synthesis for Academic and Industrial Applications

Scaling up the synthesis of N,N-bis(prop-2-ynyl)indan-1-amine from academic laboratory scale to industrial production involves several considerations. Based on the synthesis of related indanamines like Rasagiline, potential challenges and factors include:

Reagent Handling: Propargyl halides are often volatile, lachrymatory, and potentially hazardous, requiring specialized handling procedures on a large scale.

Selectivity Control: Controlling the mono- vs. dialkylation is critical. In industrial processes aiming for the mono-alkylated product, minimizing the formation of the bis-product (Krb27nuv4B) is a key challenge due to purification difficulties. drugfuture.com Conversely, if Krb27nuv4B were the target, ensuring complete dialkylation while avoiding other side reactions would be important.

Reaction Control: Maintaining consistent temperature, mixing, and reagent addition rates is crucial for reproducibility and yield on a large scale. Exothermic reactions require efficient cooling.

Purification: Separating N,N-bis(prop-2-ynyl)indan-1-amine from starting materials, the mono-alkylated product, and other impurities can be challenging and may require efficient chromatographic methods or crystallization techniques, which can be costly and time-consuming on a large scale. drugfuture.com

Waste Management: Handling and disposing of chemical waste, including spent solvents, reagents, and byproducts, in an environmentally responsible manner is a significant consideration in large-scale synthesis.

Cost of Raw Materials: The cost and availability of starting materials like 1-indanone, indan-1-amine, and propargyl halides can impact the economic feasibility of large-scale production.

While Krb27nuv4B is often an undesired product in the synthesis of therapeutic indanamines, understanding its formation and the factors affecting its yield is essential for developing efficient and controlled synthetic processes for related compounds.

Relevant Reaction Conditions and Outcomes (Examples from Related Syntheses)

| Starting Material | Reagents/Conditions | Product(s) | Outcome (Yield/Selectivity) | Source |

| Racemic 1-aminoindane | Prop-2-yn-1-amine hydrochloride, NaOH, various conditions (see source for details) | Racemic N-propargyl-1-aminoindane | Racemic product obtained, varying levels of S-isomer impurity depending on conditions. | |

| S-(-)-1-indanol | 4-methylbenzene-1-sulfonyl chloride, K₂HPO₄/TEBAC, prop-2-yn-1-amine hydrochloride | R-(+)-N-propargyl-1-aminoindane | Up to 99.82% R-isomer purity, 79% yield for mesylate salt. Bis-impurity not observed. | |

| (R)-1-aminoindan | Allyl bromide, K₂CO₃, acetonitrile | R-(-)-N-allyl-1-aminoindan | Reaction at 25°C to reflux temperature. fda.govnih.gov | fda.govnih.gov |

| N-allyl-1-aminoindan | Bromine, dichloromethane (B109758) then KOH, isopropyl alcohol/water | Racemic N-propargyl-1-aminoindane | Via dibromo intermediate and elimination. fda.govnih.gov | fda.govnih.gov |

| Racemic 1-aminoindane | Resolution with N-acetyl-L-glutamic acid | Enantiomerically pure (R)-1-aminoindan | Process for obtaining optically pure (R)-1-aminoindan. handwiki.org | handwiki.org |

| 1-Indanone | Propargylamine (B41283) or salt, solvent (alcohols, hydrocarbons), 10-90°C, then reduction | Racemic Rasagiline (N-propargyl-1-aminoindan) | Two-step reductive amination. fda.gov | fda.gov |

Note: The data above pertains to the synthesis of related indanamines, primarily N-(prop-2-ynyl)indan-1-amine, and illustrates typical conditions and challenges in this chemical space. Direct optimization data for maximizing N,N-bis(prop-2-ynyl)indan-1-amine synthesis was not the focus of the cited studies.

Chemical Reactivity, Reaction Mechanisms, and Derivatization of Krb27nuv4b

Reactivity Profiles of the Indane Core in Krb27nuv4B

The indane core in Krb27nuv4B consists of a fused benzene (B151609) ring and a five-membered saturated ring (cyclopentane). The reactivity of the indane system is primarily influenced by the electronic properties of the attached substituents and the inherent nature of the aromatic and aliphatic portions.

The benzene ring within the indane core is susceptible to electrophilic aromatic substitution (EAS) reactions. However, the presence of the electron-donating tertiary amine substituent at the adjacent benzylic position (C1 of the indane) would typically activate the aromatic ring towards EAS, particularly at the ortho and para positions relative to the C1 atom. Steric hindrance from the bulky N,N-bis(prop-2-ynyl) group might influence the regioselectivity, potentially favoring the para position or less hindered ortho positions if available.

The saturated five-membered ring is generally less reactive than the aromatic ring or the alkyne moieties. Reactions at the saturated ring could involve processes such as oxidation or radical functionalization, but these are typically less facile under standard conditions compared to reactions involving the amine or alkynes. The benzylic position (C1) is potentially reactive due to its connection to both the aromatic ring and the nitrogen atom, potentially undergoing reactions like oxidation or substitution under specific conditions.

Illustrative Example of Indane Core Reactivity:

While direct electrophilic substitution on the indane core of Krb27nuv4B might require forcing conditions or be less selective due to the other reactive centers, a hypothetical nitration reaction could illustrate the potential for aromatic functionalization.

Hypothetical Nitration of Krb27nuv4B

| Reactant | Reagent | Conditions | Major Product(s) (Hypothetical) | Yield (%) (Illustrative) |

| Krb27nuv4B | HNO₃ (conc.), H₂SO₄ (conc.) | 0-10 °C, then warming to room temperature | Mononitro-Krb27nuv4B isomers (e.g., para-nitro, ortho-nitro) | 45-60 |

Note: This is a hypothetical reaction and the yields and regioselectivity are illustrative based on general chemical principles.

Transformations Involving the Terminal Alkyne Moieties (e.g., Click Chemistry, Sonogashira Coupling)

The two terminal alkyne groups (≡CH) in Krb27nuv4B are highly versatile functional handles for a wide range of chemical transformations, particularly those involving carbon-carbon and carbon-heteroatom bond formation. Their acidic terminal protons can be readily deprotonated by a suitable base to form nucleophilic acetylides.

Key reactions involving the terminal alkynes include:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC Click Chemistry): This is a highly efficient and widely used reaction for joining azide-containing molecules with terminal alkynes, forming 1,2,3-triazole rings. Given the presence of two alkyne moieties, Krb27nuv4B can participate in single or double click reactions with azide-functionalized compounds, allowing for the facile construction of complex molecular architectures or polymers.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides/pseudohalides. This reaction is invaluable for extending the alkyne chain or attaching aromatic/vinylic substituents.

Hydration: Terminal alkynes can undergo hydration under acidic or mercuric ion catalysis to form methyl ketones.

Reduction: The triple bonds can be reduced to double bonds (alkenes) or single bonds (alkanes) using various reducing agents and conditions, offering control over the saturation level.

Metalation: Formation of metal acetylides (e.g., lithium acetylides, sodium acetylides, Grignard reagents) allows the alkyne to act as a carbon nucleophile in subsequent reactions with electrophiles like alkyl halides, carbonyl compounds, or epoxides.

Illustrative Examples of Alkyne Reactivity:

Hypothetical CuAAC Click Chemistry with Benzyl (B1604629) Azide (B81097)

| Reactant | Alkyne Partner | Catalyst System | Conditions | Major Product(s) (Hypothetical) | Yield (%) (Illustrative) |

| Krb27nuv4B | Benzyl Azide | CuSO₄ · 5H₂O, Sodium Ascorbate, t-BuOH/H₂O | Room temperature, 12-24 hours | Monoadduct (one triazole formed), Diadduct (two triazoles formed) | Monoadduct: 20-30, Diadduct: 60-75 |

Note: This is a hypothetical reaction. The ratio of monoadduct to diadduct would depend on stoichiometry and reaction conditions.

Hypothetical Sonogashira Coupling with Iodobenzene

| Reactant | Alkyne Partner | Catalyst System | Conditions | Major Product(s) (Hypothetical) | Yield (%) (Illustrative) |

| Krb27nuv4B | Iodobenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF | 80 °C, 6-12 hours | Monocoupled product, Dicoupled product | Monocoupled: 15-25, Dicoupled: 50-65 |

Note: This is a hypothetical reaction. The ratio of monocoupled to dicoupled product would depend on stoichiometry and reaction conditions.

Nucleophilic and Electrophilic Reactions of the Nitrogen Center in Krb27nuv4B

The tertiary amine nitrogen in Krb27nuv4B is a significant reactive center, capable of participating in both nucleophilic and electrophilic reactions.

As a nucleophile, the nitrogen atom can:

Undergo Alkylation: Reaction with alkyl halides or other electrophiles can lead to the formation of quaternary ammonium (B1175870) salts. Given the tertiary nature of the amine, this reaction proceeds readily.

Undergo Acylation: Reaction with acyl chlorides or anhydrides would not occur as readily as with a primary or secondary amine, as there is no proton on the nitrogen to be removed during amide formation. However, it could potentially act as a catalyst or undergo reversible addition in some acylation scenarios.

Coordinate with Metal Ions: The lone pair on the nitrogen can coordinate with Lewis acidic metal centers, forming coordination complexes. This property is particularly relevant in the context of potential catalytic applications (Section 4.6).

As a basic site, the nitrogen can be protonated by acids, forming ammonium salts. This acid-base chemistry is important for controlling solubility and reactivity.

Reactions where the nitrogen acts as an electrophile (e.g., oxidation to an amine oxide) are also possible.

Illustrative Example of Nitrogen Reactivity:

Hypothetical N-Alkylation of Krb27nuv4B

| Reactant | Alkylating Agent | Conditions | Major Product(s) (Hypothetical) | Yield (%) (Illustrative) |

| Krb27nuv4B | Methyl Iodide | Room temperature, organic solvent | N,N-bis(prop-2-ynyl)-N-methylindan-1-aminium iodide (Quaternary salt) | 85-95 |

Note: This is a hypothetical reaction.

Mechanistic Investigations of Key Synthetic Intermediates and Product Formations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For Krb27nuv4B, mechanistic studies would focus on the pathways involved in transformations of the alkyne and amine functionalities, as these are the most reactive centers.

For instance, the mechanism of the CuAAC click reaction involves a complex interplay between the alkyne, azide, and a copper(I) catalyst. The generally accepted mechanism involves the copper catalyst coordinating to the alkyne, followed by coordination of the azide. This is followed by a concerted cycloaddition step and subsequent protonation and release of the triazole product, regenerating the catalyst.

Mechanistic studies could involve:

Kinetic studies: Measuring reaction rates under varying conditions to determine rate laws and identify intermediates.

Isotope labeling studies: Using isotopes to trace the fate of specific atoms during the reaction.

Spectroscopic analysis of intermediates: Employing techniques like NMR, IR, and Mass Spectrometry to characterize transient species.

Computational chemistry: Using theoretical calculations to model transition states and reaction pathways.

Illustrative Mechanistic Insight (CuAAC Click Chemistry):

Detailed spectroscopic analysis during a hypothetical CuAAC reaction between Krb27nuv4B and benzyl azide might reveal the formation of copper-acetylide intermediates (detected by characteristic IR stretches) and potentially transient copper-bound triazole species before product dissociation. Analysis of reaction progress by ¹H NMR could show the disappearance of the terminal alkyne proton signal (~2.5 ppm) and the appearance of the triazole proton signal (~7.5-8.0 ppm).

Strategies for Functionalization and Derivatization of Krb27nuv4B

The presence of multiple reactive sites allows for diverse strategies to functionalize and derivatize Krb27nuv4B, enabling the synthesis of a wide range of analogs with potentially altered properties.

Key strategies include:

Selective Alkyne Functionalization: Utilizing reactions like CuAAC or Sonogashira coupling to selectively introduce various functional groups, biomolecules, or polymers onto the alkyne termini. The presence of two alkynes allows for the possibility of creating symmetrical or unsymmetrical derivatives through controlled stoichiometry or sequential reactions with different alkyne partners.

Nitrogen-Directed Chemistry: Leveraging the basicity and nucleophilicity of the amine nitrogen to guide reactions or attach substituents directly to the nitrogen or at positions influenced by the nitrogen's electronic effects (e.g., on the indane ring).

Sequential Reactions: Performing reactions on different functional groups in a specific order to achieve desired substitution patterns. For example, one alkyne could be reacted via Sonogashira coupling, followed by a click reaction on the second alkyne.

Modification of the Indane Core: While less reactive, the indane core can be modified through electrophilic substitution or reactions at the benzylic position under appropriate conditions, although selectivity relative to the amine and alkynes must be carefully considered.

Formation of Metal Complexes: Derivatization through coordination of the nitrogen and/or the alkyne moieties to metal centers can create novel complexes with potential applications in catalysis or materials science.

Illustrative Derivatization Scheme:

A hypothetical scheme could involve the synthesis of a fluorescent conjugate by first performing a CuAAC reaction with an azide-functionalized fluorophore on one alkyne, followed by N-alkylation of the amine with a reactive tag.

Catalytic Applications of Krb27nuv4B and its Derivatives

While Krb27nuv4B itself may not be a traditional catalyst, its structural features suggest potential applications, particularly as a ligand in transition metal catalysis. The tertiary amine nitrogen and the terminal alkyne groups can act as coordination sites for various metal ions.

Potential catalytic applications could include:

Ligand in Metal-Catalyzed Coupling Reactions: Metal complexes formed with Krb27nuv4B could serve as catalysts for reactions like Sonogashira coupling (where the alkyne is a reactant, but the molecule could also act as a supporting ligand), Suzuki coupling, or other cross-coupling reactions. The indane backbone and the propargyl arms could influence the steric and electronic environment around the metal center, affecting catalytic activity and selectivity.

Ligand in Asymmetric Catalysis: If Krb27nuv4B were synthesized in enantiomerically pure form (the indane C1 is a chiral center), its derivatives could potentially be used as chiral ligands in asymmetric catalytic transformations.

Catalysis involving Alkyne Activation: Metal complexes of Krb27nuv4B could potentially activate other alkynes towards nucleophilic attack or cycloaddition reactions.

Illustrative Concept for Catalytic Application:

A hypothetical palladium complex of a Krb27nuv4B derivative could be explored for its activity in catalyzing the amination of aryl halides. The nitrogen atom of the Krb27nuv4B derivative could coordinate to palladium, stabilizing the catalytic species.

Hypothetical Palladium-Catalyzed Amination using a Krb27nuv4B Derivative as Ligand

| Catalyst (Illustrative) | Substrate 1 (Aryl Halide) | Substrate 2 (Amine) | Conditions | Product (Illustrative) | Conversion (%) (Illustrative) |

| Pd complex of Krb27nuv4B analog | 4-Bromoanisole | Morpholine | Base, Solvent, Temperature | N-(4-Methoxyphenyl)morpholine | 70-90 |

Note: This is a hypothetical application and catalyst performance is illustrative.

Spectroscopic and Advanced Analytical Characterization of Krb27nuv4b

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR Techniques)

Detailed ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and multiplicity, are not available in the public domain for N-(2-propynyl)-2,3-dihydroinden-1-amine. Furthermore, no 2D NMR spectroscopic data, such as COSY, HSQC, or HMBC, could be found to establish the specific proton-proton and proton-carbon correlations within the molecule.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Specific mass spectrometry data, including the molecular ion peak and detailed fragmentation patterns obtained through techniques like electron ionization (EI) or electrospray ionization (ESI), have not been documented for N-(2-propynyl)-2,3-dihydroinden-1-amine.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

No specific Infrared (IR) or Raman spectra for N-(2-propynyl)-2,3-dihydroinden-1-amine are available. Therefore, a table of characteristic vibrational frequencies and their corresponding functional group assignments cannot be provided.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The Ultraviolet-Visible (UV-Vis) absorption spectrum for N-(2-propynyl)-2,3-dihydroinden-1-amine, which would detail its electronic transitions and maximum absorption wavelengths (λmax), is not reported in the searched scientific literature.

Chiroptical Spectroscopy for Enantiomeric Characterization (e.g., Circular Dichroism)

As N-(2-propynyl)-2,3-dihydroinden-1-amine possesses a chiral center, enantiomeric characterization using chiroptical techniques such as Circular Dichroism (CD) would be critical. However, no CD spectroscopic data is currently available to determine the absolute configuration or study the chiroptical properties of its enantiomers.

X-ray Crystallography of Krb27nuv4B and its Salts or Co-crystals

A crystallographic structure of N-(2-propynyl)-2,3-dihydroinden-1-amine or any of its salt or co-crystal forms has not been deposited in crystallographic databases. Consequently, information regarding its solid-state conformation, bond lengths, bond angles, and crystal packing is unavailable.

Theoretical and Computational Chemistry Studies on Krb27nuv4b

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Molecular Geometry

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio approaches (e.g., Hartree-Fock, Møller-Plesset perturbation theory), are fundamental for determining the electronic structure and optimized molecular geometry of a compound like Krb27nuv4B. These calculations solve the electronic Schrödinger equation (or approximations thereof) to provide information about the distribution of electrons within the molecule.

Key outputs from these calculations would include:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles defining the most stable spatial arrangement of atoms in the molecule.

Electronic Charge Distribution: Partial charges on individual atoms and dipole moment, which are crucial for understanding intermolecular interactions and reactivity.

Molecular Orbitals: Energies and shapes of frontier molecular orbitals (HOMO and LUMO), which provide insights into the molecule's reactivity, ionization potential, and electron affinity. The energy gap between HOMO and LUMO is related to the molecule's kinetic stability and electronic excitation properties.

Vibrational Frequencies: Calculation of vibrational modes and their corresponding frequencies, which can be used to confirm that an optimized geometry represents a true minimum on the potential energy surface and for predicting infrared and Raman spectra.

These calculations are typically performed using various basis sets (mathematical functions describing atomic orbitals) and functionals (in the case of DFT) to achieve different levels of accuracy. The choice of method and basis set depends on the size of the molecule and the desired accuracy.

Conformational Analysis and Potential Energy Surface Mapping of Krb27nuv4B

Molecules with rotatable bonds, like Krb27nuv4B with its amine and propargyl groups attached to the indan (B1671822) core, can exist in multiple conformations. Conformational analysis involves exploring the potential energy surface (PES) to identify stable conformers (local minima) and the energy barriers between them.

Computational techniques for conformational analysis include:

Systematic Conformational Search: Incrementally rotating dihedral angles to sample different spatial arrangements.

Stochastic Methods (e.g., Molecular Dynamics, Monte Carlo): Simulating molecular motion or randomly sampling conformations to explore the PES.

Quantum Chemical Calculations: Optimizing the geometry of identified conformers and calculating their relative energies. Transition state search methods can be used to locate the energy barriers for interconversion between conformers.

Mapping the PES provides crucial information about the molecule's flexibility and the relative populations of different conformers at a given temperature. This is important because different conformers can have different physical, chemical, and biological properties.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, which can be compared with experimental data (if available) to validate the computational models and aid in the interpretation of experimental spectra.

Predicted spectroscopic parameters can include:

Vibrational Spectra (IR and Raman): Calculated vibrational frequencies and intensities can be compared with experimental IR and Raman spectra to help identify functional groups and confirm molecular structure.

NMR Parameters: Calculation of nuclear magnetic shielding constants and spin-spin coupling constants can be compared with experimental NMR spectra to assist in peak assignment and structural elucidation.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can predict electronic excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands in the UV-Vis spectrum. This provides information about the electronic transitions within the molecule.

Agreement between predicted and experimental spectra increases confidence in the accuracy of the computational methods and the determined molecular structure and properties.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions in various environments, such as in solution or at interfaces. These simulations apply classical mechanics to model the motion of atoms based on a defined force field (a set of parameters describing the potential energy of the system).

For Krb27nuv4B, MD simulations could provide insights into:

Solvation: How the molecule interacts with solvent molecules, affecting its conformation and dynamics in solution.

Intermolecular Interactions: Studying interactions between Krb27nuv4B molecules or with other molecules, such as potential binding partners or surface atoms. This is relevant for understanding properties like solubility, diffusion, and adsorption.

Conformational Dynamics: Observing how the molecule's conformation changes over time in a dynamic environment.

Thermodynamic Properties: Calculating properties like diffusion coefficients or radial distribution functions.

MD simulations provide a dynamic picture of the molecule's behavior, complementing the static information obtained from quantum chemical calculations.

Computational Studies of Reaction Pathways and Transition States in Krb27nuv4B Chemistry

Computational methods are invaluable for investigating chemical reactions involving Krb27nuv4B, including determining reaction mechanisms, identifying transition states, and calculating activation energies. This helps in understanding the reactivity of the molecule and predicting reaction outcomes.

Approaches include:

Transition State Localization: Using optimization algorithms to find the saddle points on the potential energy surface that represent transition states.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the minimum energy pathway connecting reactants, the transition state, and products.

Calculation of Activation Energies: The energy difference between the reactants and the transition state, which determines the reaction rate.

Reaction Mechanism Elucidation: Proposing and evaluating different possible reaction pathways to determine the most favorable one.

These studies can provide detailed insights into how Krb27nuv4B might react under different conditions, which is essential for synthetic chemistry and understanding its potential fate in various environments.

In Silico Screening and Design of Krb27nuv4B Analogs for Specific Chemical Interactions

Computational techniques, particularly in cheminformatics and computational chemistry, can be used for in silico screening and design of molecules with desired properties. For Krb27nuv4B, this could involve designing analogs (structurally similar compounds) with modified properties or predicting how Krb27nuv4B or its analogs might interact with specific chemical targets.

Methods include:

Virtual Screening: Searching large databases of chemical structures to identify molecules that are predicted to interact favorably with a target (e.g., a protein binding site), based on computational docking or pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing models that correlate structural features of Krb27nuv4B and its analogs with specific chemical or biological activities.

De Novo Design: Using computational algorithms to design new molecular structures with predicted desired properties.

Molecular Docking: Simulating the binding of Krb27nuv4B or its analogs to a target molecule to predict binding poses and affinities.

Biochemical and Biological Interaction Studies in Vitro Molecular Mechanisms Only

Molecular Docking and Binding Affinity Predictions with Relevant Biochemical Targets (e.g., Enzymes, Receptors)

Molecular docking studies are computational techniques used to predict the preferred orientation (binding mode) of a ligand (such as Krb27nuv4B) when bound to a protein target (such as an enzyme or receptor) and to estimate the strength of the association or binding affinity. For Krb27nuv4B, given its structural similarity to Rasagiline (B1678815), initial molecular docking simulations would likely focus on its interaction with the active site of MAO-B. These studies typically involve preparing the 3D structures of both the ligand and the target protein, followed by algorithms that explore various binding poses of the ligand within the protein's binding site.

The output of molecular docking includes predicted binding poses, interaction energies (often expressed as scoring functions), and sometimes predicted inhibition constants (Ki) or dissociation constants (Kd). These predictions provide initial insights into whether Krb27nuv4B is likely to bind to a target and how it might interact with key amino acid residues in the binding site. For instance, docking studies with MAO-B would aim to predict if the propargyl groups of Krb27nuv4B can position themselves near the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is crucial for the irreversible inhibition mechanism of propargylamine-containing inhibitors like Rasagiline.

Illustrative Hypothetical Data Table: Predicted Binding Affinities of Krb27nuv4B to MAO-B and MAO-A via Molecular Docking

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues (Illustrative) |

| MAO-B | -9.5 | 15 | Tyr435, Tyr398, Cys172 |

| MAO-A | -7.0 | 500 | Tyr407, Tyr444, Gln215 |

Note: This table presents illustrative, hypothetical data for demonstration purposes only and is not based on actual experimental results for Krb27nuv4B.

Enzymatic Inhibition/Modulation Studies at a Molecular Level (e.g., Monoamine Oxidase B, relevant to Rasagiline)

Following computational predictions, in vitro enzymatic assays are essential to experimentally determine the ability of Krb27nuv4B to inhibit or modulate the activity of target enzymes. Given the structural context, a primary focus would be on MAO-A and MAO-B. These assays typically involve incubating the enzyme with a specific substrate in the presence of varying concentrations of Krb27nuv4B and measuring the rate of product formation or substrate depletion.

For MAO-B inhibition studies, a common approach involves using a fluorescent or colorimetric substrate that is metabolized by the enzyme. The reduction in the rate of substrate turnover in the presence of Krb27nuv4B indicates enzyme inhibition. Determining the half-maximal inhibitory concentration (IC50) is a standard measure of the compound's potency. Further kinetic studies, such as determining the inhibition mechanism (e.g., competitive, non-competitive, uncompetitive, or irreversible), would involve varying both the substrate and inhibitor concentrations. Given the propargylamine (B41283) structure, investigations into irreversible inhibition mechanisms, similar to Rasagiline's interaction with the FAD cofactor of MAO-B, would be particularly relevant. anantlabs.com

Illustrative Hypothetical Data Table: In Vitro Inhibition of MAO-A and MAO-B by Krb27nuv4B

| Enzyme | Substrate Used (Illustrative) | IC50 (nM) | Inhibition Mechanism (Hypothetical) |

| MAO-B | Amplex UltraRed | 50 | Irreversible |

| MAO-A | Kynuramine | 800 | Reversible (Competitive) |

Note: This table presents illustrative, hypothetical data for demonstration purposes only and is not based on actual experimental results for Krb27nuv4B.

Protein-Ligand Interaction Analysis using Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Biophysical techniques provide valuable quantitative data on the thermodynamics and kinetics of protein-ligand interactions. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be employed to characterize the binding of Krb27nuv4B to purified target proteins like MAO-B.

ITC measures the heat released or absorbed upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event. SPR, on the other hand, measures the change in mass concentration at a sensor surface as a ligand binds to an immobilized protein. This technique can provide kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the binding affinity (Kd) can also be calculated (Kd = kd/ka). These techniques offer orthogonal methods to validate findings from enzymatic assays and molecular docking and provide deeper insights into the nature of the interaction.

Illustrative Hypothetical Data Table: Biophysical Characterization of Krb27nuv4B Binding to MAO-B

| Technique | Parameter | Value (Hypothetical) |

| ITC | Kd | 25 nM |

| Stoichiometry (n) | 1.0 | |

| ΔH | -15 kcal/mol | |

| ΔS | 10 cal/mol/K | |

| SPR | ka | 1 x 10^5 M^-1s^-1 |

| kd | 0.0025 s^-1 | |

| Kd (calculated) | 25 nM |

Note: This table presents illustrative, hypothetical data for demonstration purposes only and is not based on actual experimental results for Krb27nuv4B.

Cell-Free Biochemical Assay Development for Krb27nuv4B Interactions

Developing cell-free biochemical assays specific for Krb27nuv4B interactions allows for controlled and focused studies on the compound's direct effects on isolated biochemical components without the complexities of a cellular environment. This involves reconstituting key parts of a biochemical pathway or interaction in a test tube.

For example, if Krb27nuv4B is hypothesized to interact with a specific enzyme or protein complex, a cell-free assay could be developed by purifying the relevant protein(s) and setting up a reaction that is dependent on their activity or interaction. The effect of Krb27nuv4B on this reaction can then be measured. This approach is particularly useful for dissecting the molecular details of an interaction, identifying direct binding partners, and studying the kinetics and thermodynamics of the interaction in a simplified system. Development involves optimizing reaction conditions, ensuring the activity of purified components, and establishing a reliable readout for the interaction.

Investigation of Krb27nuv4B as a Chemical Probe in Biochemical Pathways

Krb27nuv4B, if found to interact specifically and potently with a particular biochemical target (such as MAO-B), could be utilized as a chemical probe. A chemical probe is a small molecule with known activity and selectivity that can be used to perturb a specific protein or pathway in a biological system (in vitro or in cells) to study its function.

Using Krb27nuv4B as a chemical probe in biochemical pathways would involve introducing it into cell-free systems or potentially cell lysates to selectively inhibit or modulate the activity of its target. By observing the downstream effects on the biochemical pathway, researchers can gain insights into the role of the target protein in that pathway. For instance, if Krb27nuv4B is confirmed as a selective MAO-B inhibitor, it could be used in cell lysates to study the impact of MAO-B inhibition on dopamine (B1211576) metabolism or related enzymatic cascades. The specificity and potency determined in the previously described biochemical assays are critical for the effective use of Krb27nuv4B as a reliable chemical probe.

Future Directions and Emerging Research Avenues for Krb27nuv4b Chemistry

Development of Novel Synthetic Methodologies for Krb27nuv4B Analogs

Future research could focus on developing more efficient, sustainable, and stereoselective synthetic routes to Krb27nuv4B and its analogs. While general methods for synthesizing propargyl amines and substituted indanes exist, specific optimized routes for N,N-bis(prop-2-ynyl)indan-1-amine and its derivatives with varying substituents on the indane ring or modifications to the propargyl groups are areas ripe for exploration. This could involve investigating catalytic approaches, flow chemistry techniques, or methodologies to control the stereochemistry at the indane chiral center, given that Krb27nuv4B is noted as racemic chemscene.comresearchgate.net. Developing synthetic strategies that allow for the facile incorporation of diverse functional groups would significantly expand the potential applications of Krb27nuv4B-based structures.

Exploration of Krb27nuv4B in Materials Science and Polymer Chemistry

The terminal alkyne groups in Krb27nuv4B make it a promising monomer or cross-linking agent for the development of novel materials. "Click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), could be employed to incorporate Krb27nuv4B into polymer chains or networks. This could lead to the synthesis of new functional polymers with tailored properties, such as enhanced thermal stability, unique mechanical characteristics, or the ability to chelate metal ions. The rigid indane core could contribute to the structural integrity and properties of such materials. Research could investigate the polymerization of Krb27nuv4B with various co-monomers or its use in the creation of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) where the alkyne acts as a linking unit.

Advanced Applications in Catalysis and Asymmetric Synthesis

Amines, including propargyl amines, can serve as ligands in metal-catalyzed reactions or as organocatalysts. The indane scaffold provides a chiral center in racemic Krb27nuv4B, suggesting potential for applications in asymmetric catalysis if the enantiomers can be separated or synthesized selectively chemscene.comresearchgate.net. Future research could explore the use of Krb27nuv4B or its chiral derivatives as ligands for transition metals in various catalytic transformations, such as coupling reactions, cycloadditions, or asymmetric hydrogenations. The propargyl groups could also participate directly in catalytic cycles or serve as anchoring points for catalytic species.

Integration of Krb27nuv4B into Supramolecular Architectures

The combination of a relatively rigid indane core and flexible alkyne arms makes Krb27nuv4B an interesting candidate for the construction of supramolecular assemblies. Through non-covalent interactions or dynamic covalent chemistry utilizing the alkyne groups, Krb27nuv4B could be integrated into ordered structures such as molecular cages, rotaxanes, or catenanes. Research in this area could focus on designing and synthesizing complex architectures with specific recognition, encapsulation, or responsive properties.

Interdisciplinary Research with Krb27nuv4B as a Chemical Scaffold

The unique structural features of Krb27nuv4B could make it a valuable scaffold for interdisciplinary research. Its incorporation into biomolecules or bioactive compounds could be explored, potentially leveraging the indane system's rigidity and the alkyne's reactivity for conjugation or further functionalization. While safety and biological activity are outside the scope of this article, the compound's structural similarity to parts of known bioactive molecules like Rasagiline (B1678815) highlights the potential for designing new compounds with varied biological profiles by using Krb27nuv4B as a starting point researchgate.netderpharmachemica.comgoogle.comresearchgate.net. Furthermore, its potential in materials science could lead to collaborations with physicists and engineers to develop novel functional devices.

Methodological Advancements in Characterization and Computational Studies of Krb27nuv4B

Detailed characterization and computational studies are crucial for understanding the properties and reactivity of Krb27nuv4B and its derivatives. Future work could involve advanced spectroscopic techniques (e.g., solid-state NMR, high-resolution mass spectrometry) to fully elucidate the structural properties of novel Krb27nuv4B-based materials or complexes. Computational chemistry, including Density Functional Theory (DFT) calculations and molecular dynamics simulations, could provide insights into its electronic structure, reaction mechanisms, and interactions in different environments or within supramolecular assemblies academie-sciences.frresearchgate.netacs.orgacs.org. These studies would support the rational design of new syntheses and applications.

Q & A

Basic Research Questions

Q. How should researchers conduct a comprehensive literature review for Krb27nuv4B to identify gaps in existing studies?

- Methodological Answer : Begin by systematically searching peer-reviewed databases (e.g., PubMed, SciFinder) using Boolean operators and keywords like "Krb27nuv4B synthesis," "spectroscopic characterization," and "applications." Prioritize primary sources and cross-reference citations in recent reviews. Use tools like Zotero to organize findings and highlight inconsistencies in reported data (e.g., conflicting spectroscopic results). Validate claims by comparing experimental protocols across studies, focusing on variables like solvent systems or reaction temperatures .

Q. What are the key considerations for designing reproducible experiments involving Krb27nuv4B?

- Methodological Answer : Follow the "ACME" framework:

- A nnotation: Document all synthesis steps, including reagent purity and equipment calibration.

- C ontrols: Include negative/positive controls (e.g., known analogs of Krb27nuv4B) to validate assay specificity.

- M easurements: Standardize characterization methods (e.g., NMR parameters, HPLC gradients) across trials.

- E rror analysis: Report standard deviations for triplicate measurements and identify potential contamination sources.

Reference experimental protocols from authoritative journals (e.g., Beilstein Journal of Organic Chemistry) for reproducibility guidelines .

Q. How can researchers formulate a focused research question about Krb27nuv4B's mechanism of action?

- Methodological Answer : Use the "FINER" criteria:

- F easible: Ensure access to necessary instrumentation (e.g., cryo-EM for structural studies).

- I nteresting: Align with understudied areas (e.g., Krb27nuv4B's role in enzyme inhibition).

- N ovel: Address gaps identified in literature reviews (e.g., conflicting in vitro vs. in vivo results).

- E thical: Follow institutional guidelines for biological testing.

- R elevant: Link to broader applications (e.g., antimicrobial resistance). Refine iteratively with supervisor feedback .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported thermodynamic stability data for Krb27nuv4B?

- Methodological Answer : Apply a three-step validation process:

Replicate experiments : Reproduce studies under identical conditions, noting deviations in calorimetry protocols.

Cross-validate methods : Compare DSC (Differential Scanning Calorimetry) results with computational models (e.g., DFT calculations).

Contextualize findings : Analyze environmental factors (e.g., pH, ionic strength) that may influence stability.

Publish null results to clarify discrepancies and propose standardized testing frameworks .

Q. What strategies optimize the synthesis yield of Krb27nuv4B while minimizing side-products?

- Methodological Answer : Implement a Design of Experiments (DoE) approach:

- Variables : Test catalyst loading (e.g., 1–5 mol%), temperature gradients (25–80°C), and solvent polarity.

- Response surface analysis : Use software (e.g., JMP) to model interactions between variables.

- Scale-up criteria : Prioritize conditions with >90% yield and <5% impurities.

Include full spectral data for novel intermediates in supplementary materials to aid reproducibility .

Q. How can interdisciplinary approaches enhance the study of Krb27nuv4B's biological interactions?

- Methodological Answer : Combine techniques from structural biology, cheminformatics, and systems pharmacology:

- Molecular docking : Predict binding affinities using Krb27nuv4B's crystallographic data (PDB ID if available).

- Network pharmacology : Map protein–target interactions via STRING or KEGG databases.

- Validation : Use CRISPR-edited cell lines to confirm target relevance.

Collaborate with computational chemists to refine models and validate hypotheses iteratively .

Methodological Resources

- For experimental reproducibility: Follow Beilstein Journal of Organic Chemistry guidelines on data annotation .

- For conflict resolution: Adopt iterative qualitative analysis frameworks from social science research .

- For interdisciplinary collaboration: Reference Ten Simple Rules for Good Research Practice to align objectives across fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。